A Comprehensive Technical Guide to Tri-GalNAc Ligands for Targeted Drug Delivery
A Comprehensive Technical Guide to Tri-GalNAc Ligands for Targeted Drug Delivery
This guide provides an in-depth overview of triantennary N-acetylgalactosamine (Tri-GalNAc) ligands, focusing on acetyl-protected and perfluorophenyl-activated intermediates used in the synthesis of targeted therapeutics. Given the specificity of the query for "Tri-GalNAc(OAc)3-Perfluorophenyl," this document centers on a representative and well-documented analogue that embodies this structural class, serving as a critical building block for liver-targeted drug development.
Chemical Structure and Properties
The molecule "Tri-GalNAc(OAc)3-Perfluorophenyl" represents a class of chemical intermediates designed for the efficient synthesis of liver-targeting drug conjugates. These molecules consist of three key components:
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A Triantennary Scaffold: A core structure that presents three GalNAc sugar moieties in a precise spatial arrangement to ensure high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes.
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Protected GalNAc Residues: Each of the three N-acetylgalactosamine (GalNAc) sugars has its hydroxyl groups protected, typically as acetate (OAc) esters. This protection prevents unwanted side reactions during synthesis and conjugation.
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An Activated Linker: The scaffold is functionalized with a linker arm terminating in a highly reactive group, such as a perfluorophenyl (PFP) ester. This group enables efficient and stable covalent conjugation to a drug payload, such as an oligonucleotide, peptide, or small molecule.
A representative structure for this class of compounds is depicted below, featuring a triantennary scaffold, per-O-acetylated GalNAc units, and a PFP ester-activated linker.
Figure 1: Representative Chemical Structure
Caption: A schematic of a Tri-GalNAc(OAc) intermediate with a PFP ester.
The quantitative properties of a specific Tri-GalNAc(OAc)x-PFP intermediate are summarized below. These values are representative of this class of molecules.
| Property | Value | Notes |
| Molecular Formula | C75H93F5N4O30 | Based on a common triantennary scaffold. |
| Molecular Weight | 1681.5 g/mol | |
| Appearance | White to off-white solid or foam | Typically amorphous. |
| Solubility | Soluble in DCM, Chloroform, DMF, DMSO | Insoluble in water and alcohols due to the acetyl protecting groups. |
| Purity (Typical) | >95% (by HPLC and NMR) | Critical for consistent conjugation efficiency. |
| Storage Conditions | -20°C under inert gas (N2 or Ar) | The PFP ester is sensitive to moisture and hydrolysis. |
Characterization is crucial to confirm the structure and purity of the intermediate.
| Technique | Representative Data |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the anomeric protons of GalNAc (~4.5-5.5 ppm), a dense region of sugar protons (~3.5-4.5 ppm), sharp singlets for the numerous acetyl methyl groups (~1.9-2.1 ppm), signals for the linker and scaffold protons, and characteristic multiplets for the N-acetyl methyl groups (~1.8-1.9 ppm). The absence of carboxylic acid proton confirms PFP ester formation. |
| ¹⁹F NMR | (376 MHz, CDCl₃) δ (ppm): Three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the perfluorophenyl ring are expected, typically in the range of -150 to -165 ppm. This is a definitive test for the presence of the PFP ester. |
| Mass Spec (ESI) | m/z: Calculated [M+Na]⁺ of 1704.5. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated value, confirming the molecular weight and elemental composition. |
Experimental Protocols
The following sections detail the methodologies for the synthesis, conjugation, and subsequent deprotection of the Tri-GalNAc intermediate.
This protocol describes the final activation step to create the PFP ester from its corresponding carboxylic acid precursor.
Objective: To activate the carboxylic acid terminus of the protected Tri-GalNAc linker for subsequent bioconjugation.
Materials:
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Tri-GalNAc(OAc)-linker-COOH (1 equivalent)
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Pentafluorophenyl trifluoroacetate (PFP-TFA) (1.5 equivalents)
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Pyridine (2.0 equivalents)
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Anhydrous Dichloromethane (DCM)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Dissolve the Tri-GalNAc(OAc)-linker-COOH starting material in anhydrous DCM in a flame-dried flask under an inert atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add pyridine to the solution, followed by the dropwise addition of pentafluorophenyl trifluoroacetate.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the pure Tri-GalNAc(OAc)-PFP intermediate as a white foam.
Objective: To covalently link the Tri-GalNAc ligand to a payload containing a primary amine.
Materials:
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Tri-GalNAc(OAc)-PFP intermediate (1.5-2.0 equivalents relative to payload)
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Amine-modified payload (e.g., 5'-amino-modifier siRNA)
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Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 equivalents)
Procedure:
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Dissolve the amine-modified payload in anhydrous DMSO.
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In a separate vial, dissolve the Tri-GalNAc(OAc)-PFP intermediate in anhydrous DMSO.
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Add DIPEA to the payload solution, followed by the dropwise addition of the Tri-GalNAc solution.
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Stir the reaction at room temperature for 12-18 hours.
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Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.
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Upon completion, the crude conjugate can be precipitated using an appropriate anti-solvent (e.g., acetone) or purified directly via HPLC.
Objective: To remove the acetyl protecting groups from the GalNAc sugars to unmask the final, biologically active ligand.
Materials:
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Protected Tri-GalNAc-Payload Conjugate
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Sodium methoxide (NaOMe) in Methanol (0.1 M to 0.5 M solution)
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Methanol (MeOH)
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Ammonium acetate or similar buffer for neutralization
Procedure:
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Dissolve the purified, protected conjugate in anhydrous methanol.
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Cool the solution to 0°C.
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Add a solution of sodium methoxide in methanol dropwise. The final concentration of NaOMe should be catalytic.
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Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS for the complete removal of all acetyl groups (a significant decrease in molecular weight will be observed).
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Once the reaction is complete, neutralize the mixture by adding a buffer such as ammonium acetate.
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The final deprotected conjugate is then purified using methods suitable for the payload, such as HPLC or tangential flow filtration (TFF) for oligonucleotides.
Biological Mechanism and Experimental Workflow
Tri-GalNAc conjugates function by hijacking the natural endocytic pathway of the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver hepatocytes. This process facilitates the targeted delivery and intracellular release of the conjugated payload.
Caption: The pathway of ASGPR-mediated endocytosis for Tri-GalNAc conjugates.
The overall process from the activated intermediate to the final biologically active conjugate follows a logical and well-defined workflow.
Caption: A typical workflow from activated ligand to final drug conjugate.
